

# Application Notes and Protocols for AMG7703 Cell-Based Assays

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## Introduction

AMG7703 is a potent and selective allosteric agonist for the free fatty acid receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] FFA2 is a receptor for short-chain fatty acids (SCFAs) like acetate and propionate, and it plays a significant role in various physiological processes, including inflammatory responses and metabolic regulation.[1] As an allosteric agonist, AMG7703 enhances the receptor's response to its endogenous ligands. These application notes provide detailed protocols for cell-based assays to characterize the activity of AMG7703, making it a valuable tool for researchers in immunology, metabolism, and drug discovery.

## **Mechanism of Action**

**AMG7703** functions as a selective allosteric agonist of FFA2, demonstrating selectivity over other free fatty acid receptors such as FFA1 (GPR40) and FFA3 (GPR41).[1] It uniquely modulates FFA2 signaling through both Gαi and Gαq protein-coupled pathways. The activation of the Gαi pathway by **AMG7703** leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Concurrently, its engagement with the Gαq pathway stimulates phospholipase C, leading to an increase in intracellular calcium mobilization.[1]



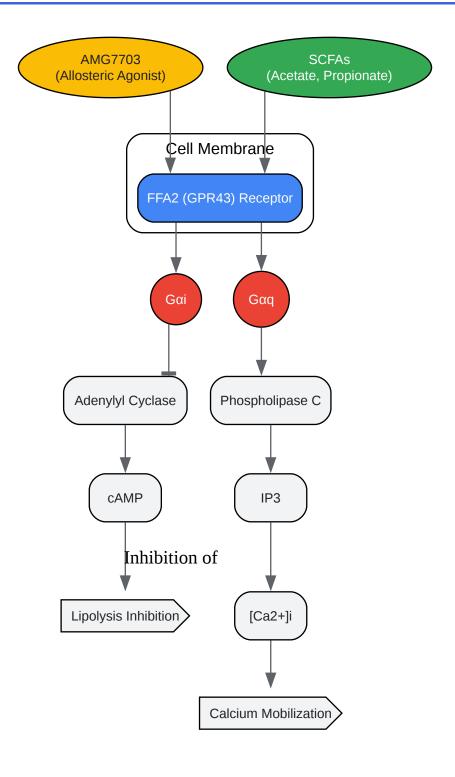
# **Quantitative Data Summary**

The following table summarizes the in vitro potency of **AMG7703** on human and mouse FFA2 receptors as reported in Chinese hamster ovary (CHO) cells.

Target	Assay	Parameter	Potency
Human FFA2 (hFFA2)	Gαi-coupled cAMP inhibition	IC50	0.7 μΜ
Mouse FFA2 (mFFA2)	Gαi-coupled cAMP inhibition	IC50	0.96 μΜ
Human FFA2 (hFFA2)	Gαq-coupled aequorin inhibition	EC50	0.45 μΜ
Mouse FFA2 (mFFA2)	Gαq-coupled aequorin inhibition	EC50	1.27 μΜ

# **Signaling Pathway Diagram**





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Caption: **AMG7703** allosterically modulates the FFA2 receptor, leading to activation of G $\alpha$ i and G $\alpha$ q signaling pathways.

# **Experimental Protocols**



## **Protocol 1: Intracellular Calcium Mobilization Assay**

This assay measures the ability of **AMG7703** to stimulate an increase in intracellular calcium concentration ([Ca2+]i) via the G $\alpha$ q pathway in cells expressing FFA2.

#### Materials:

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human FFA2 (CHOhFFA2).
- Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Reagents: AMG7703, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Pluronic F-127,
   Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

#### Procedure:

- Cell Culture: Culture CHO-hFFA2 cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.
- Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well and allow them to adhere overnight.
- Dye Loading:
  - Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
  - Remove the culture medium from the wells and add 100 μL of the loading buffer to each well.
  - Incubate the plate at 37°C for 1 hour in the dark.
- Cell Washing: After incubation, gently wash the cells twice with 100 μL of HBSS to remove excess dye.
- Compound Preparation: Prepare a serial dilution of AMG7703 in HBSS.



## · Assay Measurement:

- Place the 96-well plate into a fluorescence microplate reader equipped with an automated injection system.
- Set the reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex/Em = 485/525 nm).
- Record a baseline fluorescence reading for 10-20 seconds.
- Inject the AMG7703 dilutions into the wells and continue to record the fluorescence intensity for an additional 2-3 minutes.
- Data Analysis:
  - $\circ$  Calculate the change in fluorescence ( $\Delta F$ ) by subtracting the baseline fluorescence from the peak fluorescence for each well.
  - $\circ$  Plot the  $\Delta$ F against the concentration of **AMG7703** and fit the data to a sigmoidal doseresponse curve to determine the EC50 value.

## **Protocol 2: cAMP Inhibition Assay**

This assay determines the ability of **AMG7703** to inhibit cAMP production through the Gai pathway.

#### Materials:

- Cell Line: CHO-hFFA2 cells.
- Culture Medium: As described in Protocol 1.
- Reagents: AMG7703, Forskolin, a cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

#### Procedure:

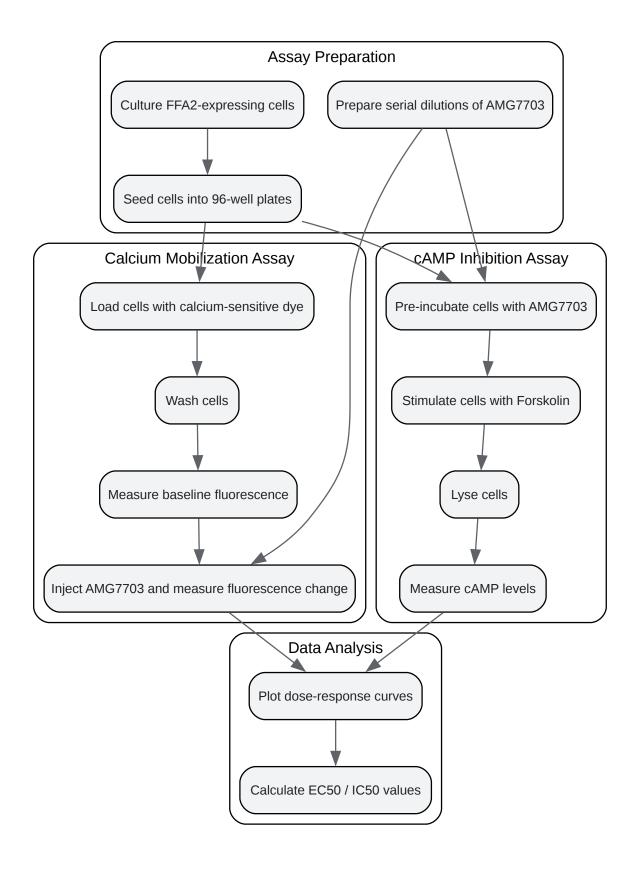
Cell Seeding: Seed CHO-hFFA2 cells in a 96-well plate at a density of 20,000 cells per well
and incubate overnight.



- · Compound Treatment:
  - Prepare serial dilutions of AMG7703 in stimulation buffer provided with the cAMP assay kit.
  - Remove the culture medium and add the AMG7703 dilutions to the cells.
  - Incubate for 30 minutes at 37°C.
- Cell Stimulation: Add a fixed concentration of Forskolin (to stimulate cAMP production) to all wells except the negative control and incubate for an additional 30 minutes at 37°C.
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- Data Analysis:
  - Calculate the percentage of inhibition of Forskolin-stimulated cAMP production for each concentration of AMG7703.
  - Plot the percentage of inhibition against the AMG7703 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

# **Experimental Workflow Diagram**





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Caption: General workflow for characterizing AMG7703 activity using cell-based assays.



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## References

- 1. medchemexpress.com [medchemexpress.com]
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